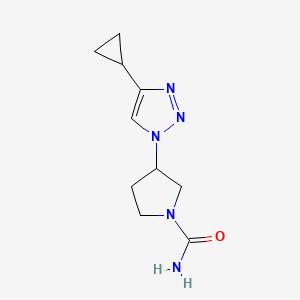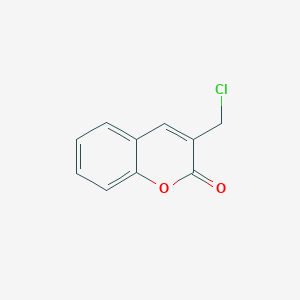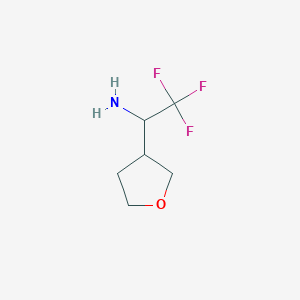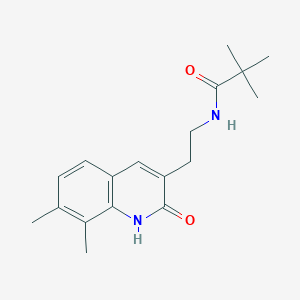
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a cyclopropyl group, a triazole ring, and a pyrrolidine carboxamide moiety, which contributes to its distinctive chemical properties and reactivity.
Mécanisme D'action
Target of Action
The primary target of 3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, also known as EN300-7537578, is the Von Hippel-Lindau (VHL) protein . The VHL protein is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions.
Mode of Action
As a VHL inhibitor , EN300-7537578 binds to the VHL protein, preventing it from recognizing and degrading HIF . This results in an accumulation of HIF, which then translocates to the nucleus and activates the transcription of genes involved in various cellular responses to hypoxia .
Biochemical Pathways
The inhibition of VHL by EN300-7537578 affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase, recognized by VHL, and subsequently degraded. When vhl is inhibited, hif accumulates and activates the transcription of genes involved in erythropoiesis, angiogenesis, cell survival, and glucose metabolism .
Result of Action
The inhibition of VHL by EN300-7537578 leads to the accumulation of HIF, which can result in various cellular effects. These include the stimulation of erythropoiesis (red blood cell production), promotion of angiogenesis (formation of new blood vessels), enhancement of cell survival under hypoxic conditions, and alteration of glucose metabolism .
Action Environment
The action of EN300-7537578 is influenced by the cellular oxygen levels. Under normoxic conditions, the action of VHL is dominant, leading to the degradation of HIF. Under hypoxic conditions or when vhl is inhibited by compounds like en300-7537578, hif accumulates and exerts its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which may involve reagents like diazomethane or Simmons-Smith reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole derivatives or cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the triazole and pyrrolidine moieties, often using amide bond formation reactions facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the triazole ring or the amide group, potentially yielding triazoline or amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines, often under basic conditions.
Major Products:
Oxidation Products: Cyclopropyl ketones or alcohols.
Reduction Products: Triazoline or amine derivatives.
Substitution Products: Various substituted triazole derivatives.
Applications De Recherche Scientifique
3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer and anemia.
Biology: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other valuable chemical entities.
Comparaison Avec Des Composés Similaires
- 1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide
- 1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxy-N-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide
- 1-(2-Cyclohexyl-2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide
Uniqueness: The uniqueness of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit VHL and modulate HIF pathways sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-10(16)14-4-3-8(5-14)15-6-9(12-13-15)7-1-2-7/h6-8H,1-5H2,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOTWZMFHCSBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2872163.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenylbutan-1-one](/img/structure/B2872165.png)
![6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2872166.png)
![1-(3-chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2872170.png)
![N,2-bis(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2872171.png)

![methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2872173.png)
![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2872175.png)


![N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2872179.png)
![2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2872181.png)
![2-(4-chlorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2872183.png)
![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2872184.png)
